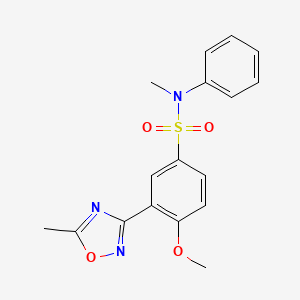
4-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-N-isobutylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-N-isobutylbenzenesulfonamide, also known as DIQO, is a chemical compound that has been extensively studied in the field of medicinal chemistry. DIQO is a potent inhibitor of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in many types of cancer cells.
Mecanismo De Acción
The mechanism of action of 4-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-N-isobutylbenzenesulfonamide involves the inhibition of CA IX, which is an enzyme that catalyzes the conversion of carbon dioxide to bicarbonate and protons. CA IX is overexpressed in many types of cancer cells, where it plays a role in regulating the pH of the extracellular environment and promoting tumor growth and metastasis. By inhibiting CA IX, 4-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-N-isobutylbenzenesulfonamide disrupts this pH regulation and reduces the growth and metastasis of cancer cells.
Biochemical and Physiological Effects:
4-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-N-isobutylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of CA IX, 4-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-N-isobutylbenzenesulfonamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce the invasiveness and metastasis of cancer cells. In addition to its anticancer properties, 4-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-N-isobutylbenzenesulfonamide has also been shown to have neuroprotective effects and to reduce intraocular pressure in animal models of glaucoma.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-N-isobutylbenzenesulfonamide for lab experiments is its potency and specificity as a CA IX inhibitor. This makes it a useful tool for studying the role of CA IX in cancer and other diseases. However, one limitation of 4-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-N-isobutylbenzenesulfonamide is its low solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are a number of future directions for research on 4-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-N-isobutylbenzenesulfonamide. One area of interest is the development of more effective synthesis methods for 4-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-N-isobutylbenzenesulfonamide and related compounds. Another area of interest is the development of more potent and specific CA IX inhibitors for use in cancer and other diseases. In addition, there is interest in studying the potential use of 4-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-N-isobutylbenzenesulfonamide and related compounds in combination with other anticancer agents for the treatment of cancer. Finally, there is interest in studying the potential use of 4-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-N-isobutylbenzenesulfonamide and related compounds in the treatment of other diseases, such as glaucoma and neurological disorders.
Métodos De Síntesis
The synthesis of 4-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-N-isobutylbenzenesulfonamide involves a series of chemical reactions, starting from commercially available starting materials. The first step involves the reaction of 3,4-dihydroisoquinoline with ethyl 3-oxobutanoate in the presence of a base to form the intermediate compound 3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropionic acid ethyl ester. This intermediate is then reacted with isobutylamine and benzenesulfonyl chloride to form the final product, 4-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-N-isobutylbenzenesulfonamide. The overall yield of this synthesis method is around 30%.
Aplicaciones Científicas De Investigación
4-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-N-isobutylbenzenesulfonamide has been extensively studied for its potential use as an anticancer agent. CA IX is overexpressed in many types of cancer cells, and its inhibition has been shown to reduce the growth and metastasis of these cells. 4-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-N-isobutylbenzenesulfonamide has been shown to be a potent inhibitor of CA IX, with an IC50 value of 0.3 nM. In addition to its anticancer properties, 4-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-N-isobutylbenzenesulfonamide has also been studied for its potential use in the treatment of glaucoma and other diseases.
Propiedades
IUPAC Name |
4-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]-N-(2-methylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-17(2)15-23-28(26,27)21-10-7-18(8-11-21)9-12-22(25)24-14-13-19-5-3-4-6-20(19)16-24/h3-8,10-11,17,23H,9,12-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSLRMLJFYTGFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[2-methoxy-5-(phenylsulfamoyl)phenyl]benzamide](/img/structure/B7710367.png)







